1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Overview
Description
1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H6ClN5 and its molecular weight is 171.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications:
- Acetylcholinesterase and Carbonic Anhydrase Inhibition: N-alkylated pyrazolo[3,4-d]pyrimidine analogs show inhibition of acetylcholinesterase and human carbonic anhydrase isoforms I and II. This suggests potential applications in treating conditions where these enzymes are implicated (Aydin, Anil, & Demir, 2021).
- Sigma-1 Receptor Ligands for Pain Treatment: A series of 4-acylaminopyrazolo[3,4-d]pyrimidines, synthesized from 1H-pyrazolo[3,4-d]pyrimidin-4-amine, have shown effectiveness as sigma-1 receptor ligands. They exhibit potent antinociceptive properties in various pain models, indicating potential for pain management (Díaz et al., 2017).
- Anticancer Activity: Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Chemical Properties and Synthesis:
- NMR Analysis: A comprehensive study using 1H and 13C NMR on substituted pyrazolo[3,4-d]pyrimidines-4-amines provides valuable insights into their molecular structure, important for further chemical and pharmacological explorations (Rodrigues et al., 2009).
- Microwave-assisted Synthesis: A practical method using microwave irradiation has been developed for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the chemical versatility and ease of synthesizing this compound (Ng, Tiekink, & Dolzhenko, 2022).
- Theoretical Studies: Theoretical explorations on the molecular structure and IR frequencies of derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine provide insights into their chemical reactivity and properties (Shukla, Yadava, & Roychoudhury, 2015).
Other Biological Activities:
- Adenosine Receptor Affinity: Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine show affinity for A1 adenosine receptors, indicating potential for developing new therapeutic agents (Harden, Quinn, & Scammells, 1991).
- Antiamoebic Activity: Some pyrazolo[3,4-d]pyrimidine analogues exhibit in vitro antiamoebic activity against Entamoeba histolytica, suggesting potential for antiparasitic drug development (Siddiqui, Salahuddin, & Azam, 2012).
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-1-9-10-5(3)8-2-7-4;/h1-2H,(H3,6,7,8,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQEJVEXRVVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.